Cas no 1206984-63-5 (N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide)

N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide
- N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide
- N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide
- 1206984-63-5
- N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide
- F5561-0231
- AKOS024513656
-
- インチ: 1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20)
- InChIKey: LAVCYLNOSCTNPP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NC=CC=1)(NCCNC1=CC(=NC=N1)N1C(C)=CC(C)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 373.132
- どういたいしつりょう: 373.132
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5561-0231-2μmol |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-25mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-5mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-20mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-10mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-75mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 90%+ | 75mg |
$208.0 | 2023-05-21 | |
Life Chemicals | F5561-0231-4mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-10μmol |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-40mg |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5561-0231-5μmol |
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-sulfonamide |
1206984-63-5 | 5μmol |
$63.0 | 2023-09-09 |
N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamideに関する追加情報
Introduction to N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide (CAS No: 1206984-63-5)
N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide is a compounds that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This organosulfonamide derivative belongs to a class of molecules that are being extensively studied for their therapeutic properties. The compound's molecular formula and structural features make it a promising candidate for further investigation in drug discovery and development.
The CAS number 1206984-63-5 provides a unique identifier for this chemical substance, ensuring precise classification and differentiation from other compounds. The presence of multiple functional groups, including a pyridine ring, a sulfonamide moiety, and an ethylamine side chain, contributes to the compound's complex interactions with biological targets. These structural elements are critical in determining its pharmacological profile and potential applications in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. The N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide structure has been subjected to virtual screening and docking studies to identify potential interactions with enzymes and receptors relevant to various diseases. These studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways.
The 3,5-dimethyl-1H-pyrazol-1-yl moiety is a key feature of this compound, contributing to its stability and bioavailability. Pyrazole derivatives are well-known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of this group into the molecular framework suggests that N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide may exhibit similar therapeutic effects. Further experimental validation is required to confirm these hypotheses.
Another important aspect of this compound is the sulfonamide group, which is known for its ability to enhance binding affinity and selectivity towards biological targets. Sulfonamides have been widely used in the development of antibiotics, diuretics, and anti-inflammatory drugs. The presence of this group in N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide suggests that it may interact with biological systems through hydrogen bonding and other non-covalent interactions.
Current research in the field of medicinal chemistry has focused on developing novel compounds with improved pharmacokinetic properties. The ethylethyleneamine side chain in this molecule may contribute to its solubility and bioavailability, making it a promising candidate for oral administration. Additionally, the pyridine ring can serve as a scaffold for further chemical modifications, allowing researchers to fine-tune its biological activity.
In vitro studies have begun to explore the potential applications of N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yll)pyrimidin -4 - ylamino}ethyl)pyridine - 3 - sulfonamide in various therapeutic areas. Preliminary results indicate that it may exhibit inhibitory activity against certain kinases, which are overexpressed in cancer cells. This finding aligns with the growing interest in kinase inhibitors as targeted therapies for cancer treatment. Further studies are needed to determine the compound's specificity and efficacy against these targets.
The dimethyl substitution on the pyrazole ring is another interesting feature that may influence the compound's biological activity. Dimethylation can enhance metabolic stability and reduce unwanted side effects. This structural modification is commonly employed in drug design to improve pharmacological profiles. The combination of these features makes N-(2-{6-(3,5-dimethyl - 1H - pyrazol - 1 - yl ) pyrimidin - 4 - ylamino}ethyl)pyridine - 3 - sulfonamide a compelling candidate for further development.
Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like N-(2-{6-(3,5-dimethyl - 1H - pyrazol - 1 - yl ) pyrimidin - 4 - ylamino}ethyl)pyridine - 3 - sulfonamide. Modern synthetic methods allow for precise control over molecular structure, enabling researchers to optimize key functional groups for improved biological activity. These techniques have significantly accelerated the drug discovery process and have led to the identification of numerous promising candidates.
The future prospects of N-(2-{6-(3,5-dimethyl - 1H - pyrazol - 1 - yl ) pyrimidin - 4 - ylamino}ethyl)pyridine - 3 - sulfonamide are promising given its unique structural features and potential biological activities. Further preclinical studies are necessary to evaluate its safety profile and therapeutic efficacy before it can be considered for clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating this research into tangible therapeutic benefits.
In conclusion, N-(2-{6-(3,5-dimethyl - 1H-pyrazol - 1-yll ) pyrimidin – 4 – ylamino } ethyl ) pyridine – 3 – sulfonamide (CAS No: 1206984–63–5) represents a significant advancement in pharmaceutical research due to its innovative design and potential therapeutic applications. Its complex structure and diverse functional groups make it a versatile molecule with implications in multiple disease areas. Continued research efforts will be essential to fully realize its potential as a novel therapeutic agent.
1206984-63-5 (N-(2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)pyridine-3-sulfonamide) 関連製品
- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)
- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 1806318-29-5(Ethyl 3-cyano-5-mercapto-2-methylbenzoate)
- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)
- 2680726-12-7(Benzyl 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-7-carboxylate)



